molecular formula C14H11NO B12513082 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one

3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B12513082
M. Wt: 209.24 g/mol
InChI Key: UYYLCENCUQKANA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one
  • (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
  • 2-Cinnamoylpyridine

Uniqueness

3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a pyridinyl group connected through a propenone bridge allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-phenyl-1-pyridin-2-ylprop-2-en-1-one

InChI

InChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H

InChI Key

UYYLCENCUQKANA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2

Origin of Product

United States

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